molecular formula C19H24FNO3S B2430393 N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1797089-52-1

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2430393
CAS No.: 1797089-52-1
M. Wt: 365.46
InChI Key: RDJUZQQQEGJACD-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(2-fluorophenyl)-2-methoxypropylamine. This intermediate is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve throughput. Additionally, the use of greener solvents and catalysts may be explored to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-methoxypropylamine
  • 2,4,5-trimethylbenzenesulfonamide
  • N-(2-(2-fluorophenyl)-2-methoxypropyl)-benzenesulfonamide

Uniqueness

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the presence of both the fluorophenyl and methoxypropyl groups, which confer specific chemical and biological properties. The combination of these groups with the sulfonamide moiety enhances the compound’s potential for diverse applications in various fields.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FNO3S/c1-13-10-15(3)18(11-14(13)2)25(22,23)21-12-19(4,24-5)16-8-6-7-9-17(16)20/h6-11,21H,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJUZQQQEGJACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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